1,N6-Ethenoadenine (εA) is a modified DNA base formed by the reaction of adenine with various agents, including vinyl chloride [] and lipid peroxidation products [, ]. This exocyclic DNA adduct is classified as a DNA lesion and is a known mutagen [, , , , , ]. εA is a significant molecule in scientific research due to its implications in carcinogenesis, mutagenesis, and its role as a biomarker for DNA damage [, ]. It is also used as a fluorescent probe in biochemical studies [, , ].
1,N6-Ethenoadenine is classified as an exocyclic DNA adduct. It is primarily formed through environmental exposure to carcinogens such as vinyl chloride and chloroacetaldehyde, as well as through endogenous processes like oxidative stress and lipid peroxidation. The presence of this compound in DNA can lead to various mutations, making it a focal point in cancer research and studies on mutagenesis .
The synthesis of 1,N6-ethenoadenine can be achieved through several methods:
The molecular structure of 1,N6-ethenoadenine consists of a purine base with an additional two-carbon exocyclic group attached to the nitrogen at position six (N6). This modification alters the hydrogen bonding properties of the adenine base, affecting its pairing during DNA replication.
1,N6-Ethenoadenine participates in several chemical reactions that are crucial for understanding its role in mutagenesis:
The mechanism of action for 1,N6-ethenoadenine primarily revolves around its incorporation into DNA and subsequent replication errors:
Various techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze the structure and quantify levels of 1,N6-ethenoadenine in biological samples .
The study of 1,N6-ethenoadenine has significant implications across various scientific fields:
1,N⁶-Ethenoadenine (εA) is a bicyclic adenine derivative formed by the covalent addition of a two-carbon bridge between the N¹ and N⁶ positions of the purine ring. This results in an imidazo[2,1-i]purine core structure with the chemical formula C₇H₅N₅ and a molecular weight of 159.15 g/mol [3] [5]. The etheno bridge constrains the molecule into a planar configuration, significantly altering the electronic distribution and hydrogen-bonding capabilities compared to unmodified adenine. The N¹ atom within the etheno ring system becomes part of an imidazole-like moiety, while the N⁶ position is incorporated into a tertiary amine, eliminating its hydrogen-bond donor capacity. This structural distortion converts the Watson-Crick face of adenine into a non-planar, sterically bulky lesion incapable of forming standard base pairs [1] [5].
Table 1: Atomic Composition and Structural Features of 1,N⁶-Ethenoadenine
Property | Description |
---|---|
Chemical formula | C₇H₅N₅ |
IUPAC name | 3H-Imidazo[2,1-f]purine |
Ring system | Imidazo[2,1-i]purine (fused imidazole and pyrimidine rings) |
Hydrogen-bonding capacity | Acceptors: 3; Donors: 1 (N⁹-H) |
Planarity | Near-planar configuration due to fused ring system |
εA arises from direct alkylation of adenine bases by environmental carcinogens, most notably vinyl chloride and its reactive metabolite chloroethylene oxide. This electrophile undergoes SN₂ reactions with nucleophilic sites in DNA, preferentially attacking the N¹ position of adenine. The initial adduct subsequently cyclizes with the exocyclic N⁶-amino group to form the stable etheno bridge [1]. Urethane and other vinylating agents similarly generate εA through analogous mechanisms. Industrial exposure to vinyl chloride correlates with elevated εA levels in workers' DNA, establishing its role as a biomarker for carcinogen exposure. The mutagenic potential of εA contributes significantly to vinyl chloride-associated hepatocarcinogenesis [1] [5].
Endogenous εA formation occurs primarily through reaction of adenine with lipid peroxidation-derived aldehydes, particularly trans-4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). Under oxidative stress conditions, polyunsaturated fatty acids in membranes undergo peroxidation, yielding these highly electrophilic α,β-unsaturated aldehydes. These carbonyl compounds react with DNA bases to form exocyclic adducts, with MDA forming the pyrimidopurinone M₁dG that can rearrange to εA. HNE forms intermediate epoxides that directly attack the N¹ and N⁶ positions of adenine to generate εA [1] [4]. Inflammation-driven lipid peroxidation significantly elevates εA levels in tissues, creating a persistent mutagenic burden associated with inflammatory diseases and age-related pathologies.
εA exhibits strong intrinsic fluorescence with excitation and emission maxima at approximately 320 nm and 410 nm, respectively. This fluorescence quantum yield is highly sensitive to solvent polarity and local microenvironment. In aqueous solution, free εA demonstrates strong emission, but when incorporated into duplex DNA, stacking interactions with adjacent bases cause near-complete fluorescence quenching (quantum yield <0.01). Binding to repair enzymes like alkyladenine DNA glycosylase (AAG) further quenches fluorescence through specific π-stacking interactions with aromatic residues (e.g., Tyr162) within the enzyme's active site pocket [2] [4]. This environmental sensitivity enables real-time monitoring of base excision repair kinetics, as enzymatic release restores the fluorescent signal.
Table 2: Fluorescence Properties of 1,N⁶-Ethenoadenine in Different Environments
Environment | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield |
---|---|---|---|
Free in aqueous solution | 320 | 410 | 1.0 (reference) |
Duplex DNA (paired) | 320 | 410 | ≤0.01 |
Bound to AAG enzyme | 320 | 410 | ≤0.01 |
Enzyme product (released) | 320 | 410 | ~0.8 |
The etheno bridge significantly destabilizes the N-glycosidic bond, rendering εA approximately 10-fold more prone to spontaneous depurination than adenine under physiological conditions (pH 7.4, 37°C). This instability generates abasic sites that are themselves mutagenic and cytotoxic. Within duplex DNA, εA stability varies with sequence context. Opposite thymine, εA maintains reasonable base stacking but forms no stable hydrogen bonds, exhibiting a thermodynamic destabilization (ΔΔG) of 2–5 kcal/mol compared to adenine. Base pairing is severely compromised, with the lesion adopting multiple conformations including extrahelical states [1] [2]. The equilibrium constant for spontaneous flipping of εA from the DNA helix is approximately 1300, indicating a highly favorable extrahelical state compared to undamaged bases (equilibrium constant ~1). This instability facilitates lesion recognition by repair enzymes but also promotes replication fork stalling when encountered by DNA polymerases [2].
Table 3: Stability Parameters of 1,N⁶-Ethenoadenine in DNA
Parameter | Value | Biological Consequence |
---|---|---|
Depurination half-life | ~20 hours (vs. ~200 hours for dA) | Increased abasic site formation |
Base pairing stability | ΔΔG = 2–5 kcal/mol (destabilized) | Disrupted replication and transcription |
Flipping equilibrium (Keq) | ~1300 | Enhanced repair enzyme recognition |
N-glycosidic bond hydrolysis rate | ~0.02 min⁻¹ (catalyzed by AAG) | Susceptibility to base excision repair |
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